molecular formula C10H10O B13325883 (1S,2S)-2-Phenylcyclopropane-1-carbaldehyde CAS No. 82263-50-1

(1S,2S)-2-Phenylcyclopropane-1-carbaldehyde

Katalognummer: B13325883
CAS-Nummer: 82263-50-1
Molekulargewicht: 146.19 g/mol
InChI-Schlüssel: TYJRXMZXDBSURR-NXEZZACHSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(1S,2S)-2-Phenylcyclopropane-1-carbaldehyde is an organic compound characterized by a cyclopropane ring substituted with a phenyl group and an aldehyde functional group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (1S,2S)-2-Phenylcyclopropane-1-carbaldehyde can be achieved through several methods. One common approach involves the reduction of a ketone precursor using a chiral reducing agent such as Baker’s yeast. This method yields enantiomerically pure alcohols, which can then be converted to the desired aldehyde through oxidation reactions .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of chiral catalysts and advanced separation techniques is crucial in achieving the desired enantiomeric excess and minimizing by-products.

Analyse Chemischer Reaktionen

Types of Reactions

(1S,2S)-2-Phenylcyclopropane-1-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The aldehyde can be reduced to the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)

    Substitution: Nitric acid (HNO₃) for nitration, halogens (Cl₂, Br₂) for halogenation

Major Products Formed

    Oxidation: (1S,2S)-2-Phenylcyclopropane-1-carboxylic acid

    Reduction: (1S,2S)-2-Phenylcyclopropane-1-methanol

    Substitution: Various substituted phenyl derivatives depending on the substituent introduced

Wissenschaftliche Forschungsanwendungen

(1S,2S)-2-Phenylcyclopropane-1-carbaldehyde has several applications in scientific research:

    Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored as a precursor for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Wirkmechanismus

The mechanism of action of (1S,2S)-2-Phenylcyclopropane-1-carbaldehyde involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their activity. The phenyl group may also engage in π-π interactions with aromatic residues in biological molecules, influencing their function.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    (1R,2R)-2-Phenylcyclopropane-1-carbaldehyde: The enantiomer of (1S,2S)-2-Phenylcyclopropane-1-carbaldehyde, with similar chemical properties but different biological activity.

    2-Phenylcyclopropane-1-carboxylic acid: The oxidized form of the aldehyde, with different reactivity and applications.

    2-Phenylcyclopropane-1-methanol: The reduced form of the aldehyde, used in different synthetic pathways.

Uniqueness

This compound is unique due to its specific stereochemistry, which imparts distinct reactivity and interactions compared to its enantiomer and other related compounds. This makes it valuable in asymmetric synthesis and chiral catalysis.

Eigenschaften

CAS-Nummer

82263-50-1

Molekularformel

C10H10O

Molekulargewicht

146.19 g/mol

IUPAC-Name

(1S,2S)-2-phenylcyclopropane-1-carbaldehyde

InChI

InChI=1S/C10H10O/c11-7-9-6-10(9)8-4-2-1-3-5-8/h1-5,7,9-10H,6H2/t9-,10-/m1/s1

InChI-Schlüssel

TYJRXMZXDBSURR-NXEZZACHSA-N

Isomerische SMILES

C1[C@@H]([C@H]1C2=CC=CC=C2)C=O

Kanonische SMILES

C1C(C1C2=CC=CC=C2)C=O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.